molecular formula C10H11IO2 B8418492 Propyl 4-iodobenzoate

Propyl 4-iodobenzoate

Cat. No.: B8418492
M. Wt: 290.10 g/mol
InChI Key: VOEYTTFPVLPCKU-UHFFFAOYSA-N
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Description

Propyl 4-iodobenzoate is an aromatic ester characterized by a propyl ester group and an iodine substituent at the para position of the benzene ring. It is primarily utilized in radiochemistry as a precursor for fluorine-18 radiolabeling, enabling applications in positron emission tomography (PET) imaging . The compound is synthesized via esterification reactions, often involving benzyl or hydroxymethylbenzyl intermediates, and is characterized using nuclear magnetic resonance (NMR) and thin-layer chromatography (TLC) . Its iodine substituent acts as a leaving group, facilitating nucleophilic substitution reactions critical for radiopharmaceutical synthesis .

Properties

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

propyl 4-iodobenzoate

InChI

InChI=1S/C10H11IO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3

InChI Key

VOEYTTFPVLPCKU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Chemical Reactions Analysis

Homogeneous vs. Heterogeneous Catalysis

CatalystReaction ConditionsYield (%)Activation Energy (Eₐ, kJ/mol)
pTsOH (homogeneous)130°C, 60 min, 1:10 molar ratio (acid:alcohol)79.958.93
Sulfated Zirconia (SZ, heterogeneous)130°C, 60 min, 1:10 molar ratio74.866.82

Mechanistic Insights :

  • The reaction follows Brønsted acid catalysis , where the catalyst protonates the carbonyl oxygen of 4-iodobenzoic acid, facilitating nucleophilic attack by propanol .

  • Excess propanol (>10:1 molar ratio) acts as both reactant and solvent but reduces yields at higher ratios due to dilution effects .

Hydrolysis Reactions

Propyl 4-iodobenzoate undergoes hydrolysis under acidic or basic conditions to regenerate 4-iodobenzoic acid:

Acid-Catalyzed Hydrolysis

  • Conditions : 2M HCl, reflux (110–130°C) .

  • Products : 4-Iodobenzoic acid and propanol.

  • Kinetics : First-order rate constants range from 45.06×10345.06\times 10^{-3}
    min⁻¹ (SZ catalyst) to 51.10×10351.10\times 10^{-3}
    min⁻¹ (pTsOH) .

Base-Catalyzed Hydrolysis

  • Conditions : NaOH (1–2M), aqueous ethanol, 70–90°C.

  • Products : Sodium 4-iodobenzoate and propanol.

Substitution Reactions

The iodine substituent undergoes transition-metal-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemConditionsYield (%)
4-Methoxyphenylboronic acidPd(PPh₃)₄, Cs₂CO₃80°C, 6h, DME/H₂O95
3-Methyl-4-methoxyphenylboronic acidPd(PPh₃)₄, Cs₂CO₃80°C, 20h, toluene/H₂O30

Products : Biaryl derivatives (e.g., 4-methoxybiphenyl-4-carboxylic acid) .

Ullmann Coupling

Limited data exists, but analogous iodobenzoates undergo coupling with aryl halides using CuI/ligand systems.

Reduction Reactions

The ester group is reduced to primary alcohols under strong reducing conditions:

LiAlH₄-Mediated Reduction

  • Conditions : LiAlH₄ (2–3 eq.), dry THF, 0°C to reflux.

  • Products : 4-Iodobenzyl alcohol and propanol.

  • Mechanism : Hydride attack at the carbonyl carbon, followed by alkoxide intermediate protonation.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing iodine vapors .

  • Photoreactivity : UV light induces homolytic cleavage of the C–I bond, forming aryl radicals.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between Propyl 4-iodobenzoate and related compounds:

Compound Name Ester Group Substituent(s) Synthesis Method Key Applications/Properties References
This compound Propyl Iodo (para) Esterification, radiochemical precursors PET imaging precursors, characterized by NMR/TLC
Ethyl 4-(pyridazin-3-yl)phenethylamino benzoate (I-6230) Ethyl Pyridazinyl, amino Reflux with triethylorthoacetate Potential biological activity (e.g., enzyme inhibition)
Propyl 4-hydroxybenzoate (Propyl Paraben) Propyl Hydroxyl (para) Esterification of 4-hydroxybenzoic acid Preservative (antimicrobial), regulated toxicity data available
4-[18F]fluoromethylbenzyl 4-iodobenzoate Benzyl Iodo (para), fluoromethyl (ortho) Radiolabeling (18F substitution) High radiochemical yield (RCY) in PET tracers

Key Findings

  • Benzyl derivatives (e.g., 4-[18F]fluoromethylbenzyl 4-iodobenzoate) are bulkier, which may influence binding affinity in PET tracers .
  • Substituent Effects: Iodo vs. Hydroxyl: The iodine atom in this compound enhances electrophilicity, making it a superior leaving group for nucleophilic substitution compared to hydroxyl groups in parabens . Parabens like Propyl 4-hydroxybenzoate rely on hydroxyl groups for antimicrobial activity but lack radiochemical utility .
  • Toxicity and Safety :

    • Propyl 4-hydroxybenzoate has well-documented acute toxicity data (e.g., LD50 values), whereas this compound lacks comprehensive toxicological profiles, necessitating caution in handling .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of Propyl 4-iodobenzoate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves esterification of 4-iodobenzoic acid with propanol under acidic catalysis (e.g., sulfuric acid). Key parameters include stoichiometric ratios (1:1.2 molar ratio of acid to alcohol), reflux conditions (80–100°C), and reaction duration (6–12 hours). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to remove unreacted starting materials and byproducts. Monitoring purity via TLC and NMR (¹H/¹³C) ensures reproducibility. Handling precautions, such as using fume hoods and PPE, should align with protocols for structurally similar iodinated esters (e.g., Methyl 4-iodobenzoate) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the propyl chain (δ 0.9–1.0 ppm for CH₃, δ 1.6–1.8 ppm for CH₂, δ 4.2–4.4 ppm for OCH₂) and aromatic protons (δ 7.8–8.1 ppm for ortho/meta positions to iodine).
  • IR : Strong ester C=O stretch (~1720 cm⁻¹) and C-I vibration (~500–600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 292 (C₁₀H₁₁IO₂⁺). Compare with databases (e.g., EPA/NIH spectral data for iodinated benzoates) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow guidelines for iodinated aromatic compounds:

  • Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Store in airtight containers away from light and oxidizing agents.
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste. Toxicity data for analogous compounds (e.g., Methyl 4-iodobenzoate) suggest moderate irritancy; conduct risk assessments under institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational molecular geometry predictions and experimental crystallographic data for this compound?

  • Methodological Answer :

  • Perform single-crystal X-ray diffraction (SCXRD) to obtain experimental bond lengths/angles. Refine data using programs like SHELXL, which accommodates high-resolution datasets and corrects for absorption/thermal motion .
  • Compare with DFT-optimized structures (e.g., B3LYP/6-31G* basis set). Discrepancies in iodine-carbon bond lengths (>2.10 Å experimentally vs. ~1.98 Å computationally) may arise from relativistic effects unaccounted for in standard DFT methods. Use hybrid functionals (e.g., PBE0) or scalar-relativistic corrections for improved accuracy .

Q. What experimental designs are optimal for studying the reactivity of the iodo-substituent in this compound under cross-coupling conditions?

  • Methodological Answer :

  • Catalytic Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) with varying ligands (e.g., SPhos, Xantphos) in Suzuki-Miyaura coupling. Use aryl boronic acids (e.g., phenylboronic acid) in deoxygenated THF/H₂O (3:1) at 60–80°C.
  • Kinetic Analysis : Monitor reaction progress via GC-MS or in situ IR. Address competing ester hydrolysis by adjusting pH (neutral to mildly basic) .
  • Side-Reaction Mitigation : Pre-dry solvents (MgSO₄) and reagents to minimize protodeiodination.

Q. How should researchers address inconsistencies in thermal stability data for this compound across differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA)?

  • Methodological Answer :

  • Controlled Atmosphere : Conduct DSC/TGA under inert gas (N₂/Ar) to prevent oxidative decomposition.
  • Heating Rate : Use slow rates (5–10°C/min) to avoid kinetic masking of phase transitions.
  • Data Reconciliation : Cross-validate with variable-temperature XRD to correlate mass loss (TGA) with crystallographic phase changes. Discrepancies may arise from sublimation vs. decomposition pathways .

Data Management and Reproducibility

Q. What strategies ensure robust data reproducibility in studies involving this compound?

  • Methodological Answer :

  • Documentation : Maintain detailed logs of synthetic conditions (e.g., solvent purity, catalyst batch).
  • Open Data : Deposit crystallographic data in repositories (e.g., Cambridge Structural Database) with assigned CCDC numbers. Share raw spectroscopic files (e.g., JCAMP-DX) via institutional repositories .
  • Statistical Validation : Use RSD/% error calculations for replicate experiments (n ≥ 3). Address outliers via Grubbs’ test or ANOVA .

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